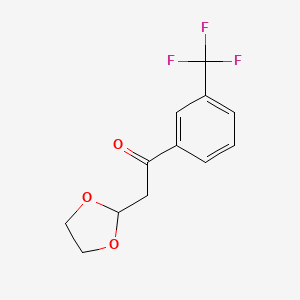
2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C12H11F3O3 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone is a synthetic organic compound with significant potential in various biological applications, particularly in the fields of agriculture and pharmaceuticals. Its structure includes a dioxolane ring and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.
Chemical Structure and Properties
- Molecular Formula : C12H11F3O3
- Molecular Weight : 260.21 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound suitable for various applications.
Insecticidal Properties
Research has demonstrated that compounds similar to this compound exhibit potent insecticidal activity. According to a patent (WO2012163959A1), these compounds are effective against a range of pests, including insects and nematodes. The mechanism of action typically involves interference with the nervous system of the target organisms, leading to paralysis and death.
Antimicrobial Activity
Studies indicate that derivatives of this compound may possess antimicrobial properties. The dioxolane moiety is known to enhance the interaction with microbial membranes, potentially leading to increased permeability and cell lysis. Further research is needed to quantify these effects specifically for this compound.
Pharmacological Potential
The compound's structural features suggest potential pharmacological applications. The trifluoromethyl group can influence biological activity by altering binding affinities to various biological targets. There is ongoing research into its use as an intermediate in the synthesis of pharmaceuticals, where it may serve as a scaffold for drug development.
Case Study 1: Insecticidal Efficacy
In a controlled study evaluating the insecticidal efficacy of related compounds, it was found that those containing the trifluoromethyl group exhibited significantly higher mortality rates in target pest populations compared to non-fluorinated analogs. This suggests that the trifluoromethyl substitution plays a critical role in enhancing biological activity.
Case Study 2: Antimicrobial Testing
A preliminary study assessed the antimicrobial activity of similar dioxolane-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds showed moderate antibacterial activity, warranting further investigation into their mechanisms and potential therapeutic uses.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H11F3O3 |
| Molecular Weight | 260.21 g/mol |
| Insecticidal Activity | Effective against multiple pests |
| Antimicrobial Activity | Moderate against S. aureus and E. coli |
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-2-8(6-9)10(16)7-11-17-4-5-18-11/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWVBAILFYSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















